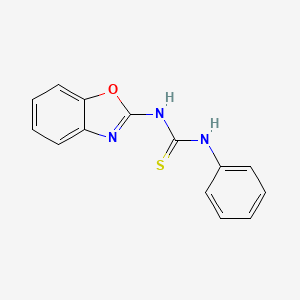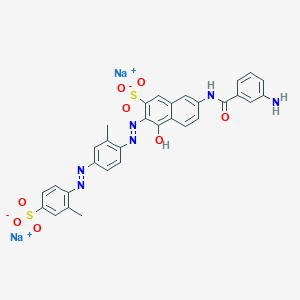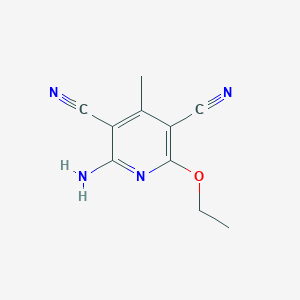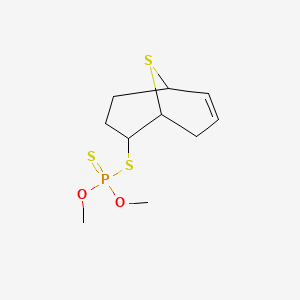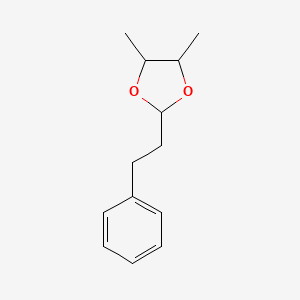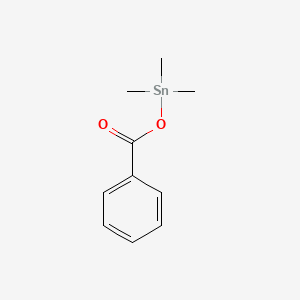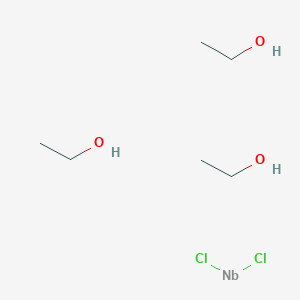
2-Ethenyl-1,3,4,5-tetramethylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenyl-1,3,4,5-tetramethylbenzene is an aromatic hydrocarbon with the molecular formula C12H16 It is a derivative of tetramethylbenzene, where an ethenyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethenyl-1,3,4,5-tetramethylbenzene typically involves the alkylation of tetramethylbenzene derivatives. One common method is the Friedel-Crafts alkylation, where tetramethylbenzene reacts with an ethenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic dehydrogenation of corresponding alkylbenzenes. This process is typically conducted in the presence of a metal catalyst such as platinum or palladium at elevated temperatures. The industrial methods are designed to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethenyl-1,3,4,5-tetramethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents like halogens or nitro groups are introduced using reagents like halogens (Cl2, Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a metal catalyst such as palladium on carbon (Pd/C).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
2-Ethenyl-1,3,4,5-tetramethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 2-Ethenyl-1,3,4,5-tetramethylbenzene involves its interaction with various molecular targets and pathways. In oxidation reactions, the ethenyl group undergoes electron transfer processes, leading to the formation of reactive intermediates. These intermediates can further react with molecular oxygen or other oxidizing agents to form the final oxidation products. The benzene ring’s electron-rich nature facilitates electrophilic substitution reactions, where electrophiles attack the ring, leading to the formation of substituted products.
Comparaison Avec Des Composés Similaires
2-Ethenyl-1,3,4,5-tetramethylbenzene can be compared with other tetramethylbenzene derivatives:
1,2,4,5-Tetramethylbenzene (Durene): Known for its high melting point and use in the production of pyromellitic dianhydride.
1,2,3,4-Tetramethylbenzene (Prehnitene): Used in the synthesis of various organic compounds and as a solvent.
1,2,3,5-Tetramethylbenzene (Isodurene): Utilized in the manufacture of specialty chemicals and as a precursor in organic synthesis.
Propriétés
Numéro CAS |
5471-92-1 |
|---|---|
Formule moléculaire |
C12H16 |
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
2-ethenyl-1,3,4,5-tetramethylbenzene |
InChI |
InChI=1S/C12H16/c1-6-12-9(3)7-8(2)10(4)11(12)5/h6-7H,1H2,2-5H3 |
Clé InChI |
BEAZTUKYVBCHQY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


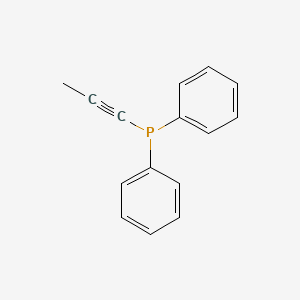

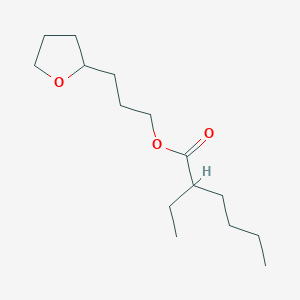
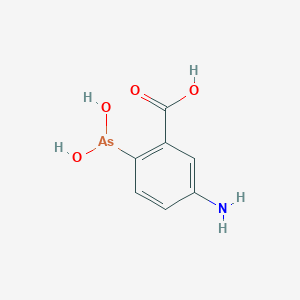
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)
